![molecular formula C14H20SSi2 B1281110 2,5-Bis[(trimethylsilyl)ethynyl]thiophene CAS No. 79109-69-6](/img/structure/B1281110.png)
2,5-Bis[(trimethylsilyl)ethynyl]thiophene
Descripción general
Descripción
2,5-Bis[(trimethylsilyl)ethynyl]thiophene is a chemical compound with the molecular formula C14H20SSi2 . It appears as a light yellow to yellow-red powder or crystal .
Molecular Structure Analysis
The molecular structure of 2,5-Bis[(trimethylsilyl)ethynyl]thiophene consists of a thiophene ring with trimethylsilyl ethynyl groups attached at the 2 and 5 positions . The exact mass and monoisotopic mass of the molecule are both 276.08242488 g/mol .Physical And Chemical Properties Analysis
2,5-Bis[(trimethylsilyl)ethynyl]thiophene has a molecular weight of 276.55 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . The molecule has 4 rotatable bonds . The topological polar surface area is 28.2 Ų . The heavy atom count is 17 . The complexity of the molecule is 360 .Aplicaciones Científicas De Investigación
Organic Synthesis
2,5-Bis[(trimethylsilyl)ethynyl]thiophene: is utilized in organic synthesis, particularly in the preparation of extended viologens with a thiophene core . These compounds are synthesized using Sonogashira coupling reactions, a cornerstone in the construction of complex organic molecules. The resulting materials exhibit interesting optical properties, making them suitable for various fluorescence-related applications.
Fluorescence Studies
Due to its unique structure, this compound is a promising candidate for fluorescence studies . Its optical properties have been investigated through UV–visible absorption and fluorescence spectroscopy, revealing potential for use in sensors and imaging applications where fluorescence is a key indicator.
Material Science
In material science, 2,5-Bis[(trimethylsilyl)ethynyl]thiophene can be used to create novel materials with specific electronic and chemical properties . By altering the substituents on the thiophene ring, researchers can tailor these materials for a wide range of applications, including conductive polymers and organic semiconductors.
Electrochemical Devices
The compound’s ability to form stable redox states makes it an excellent choice for electrochemical devices . Its electrochromic properties are particularly valuable in the development of smart windows, displays, and batteries, where color change is an essential function.
Photophysical Studies
2,5-Bis[(trimethylsilyl)ethynyl]thiophene: is also significant in photophysical studies, where its interaction with light is of interest . These studies can lead to the development of new photovoltaic materials and light-emitting diodes (LEDs).
Synthesis of Silicon-Containing Polymers
The compound is a key precursor in the synthesis of silicon-containing unsaturated polymers . These polymers are created through hydrosilylation reactions and have applications in coatings, adhesives, and sealants due to their enhanced thermal stability and mechanical properties.
Propiedades
IUPAC Name |
trimethyl-[2-[5-(2-trimethylsilylethynyl)thiophen-2-yl]ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20SSi2/c1-16(2,3)11-9-13-7-8-14(15-13)10-12-17(4,5)6/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPGDWBCCYLGCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(S1)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20SSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis[(trimethylsilyl)ethynyl]thiophene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



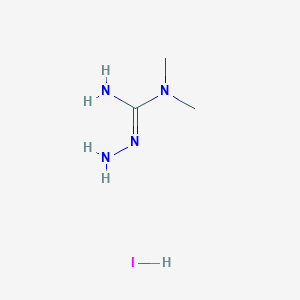
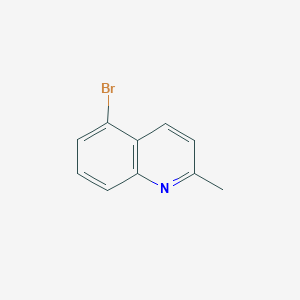

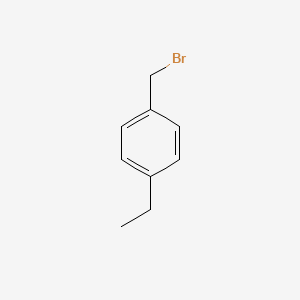


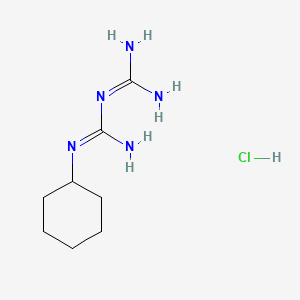
![1-Isopropyl-[1,4]diazepane](/img/structure/B1281042.png)

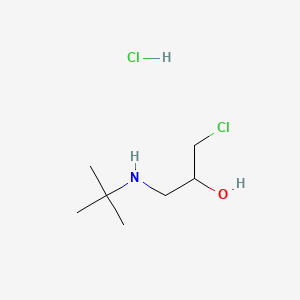
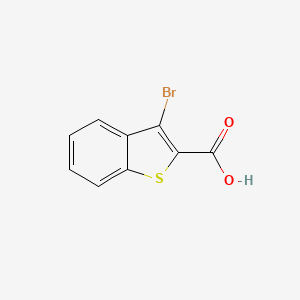

![2-Bromothieno[3,2-b]thiophene](/img/structure/B1281055.png)
